![molecular formula C21H21N3O2S B2594162 (5E)-5-[(4-hydroxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one CAS No. 315241-89-5](/img/structure/B2594162.png)
(5E)-5-[(4-hydroxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(4-hydroxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
5-(4-Hydroxy-benzylidene)-2-(4-o-tolyl-piperazin-1-yl)-thiazol-4-one and its derivatives have been a focal point in the synthesis of various compounds with significant biological activities. A study by Mhaske et al. (2014) involved synthesizing a novel series of derivatives by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine. These compounds were characterized and evaluated for in vitro antibacterial activity, showing moderate to good antimicrobial activity. Similarly, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives with promising antimicrobial activities against several microorganisms. The synthesis pathways involved reactions of ester ethoxycarbonylhydrazones with primary amines or morpholine and methyl piperazine as amine components (Mhaske et al., 2014) (Bektaş et al., 2007).
Anti-inflammatory and Antitumor Activity
Compounds related to 5-(4-Hydroxy-benzylidene)-2-(4-o-tolyl-piperazin-1-yl)-thiazol-4-one have been studied for their potential anti-inflammatory and antitumor activities. Ahmed et al. (2017) synthesized novel compounds showing in vitro anti-inflammatory activity and moderate protection in in vivo anti-inflammatory studies. Another study by Ye Jiao et al. (2015) synthesized a compound with good antitumor activity against the Hela cell line, demonstrating the compound's potential in cancer treatment (Ahmed et al., 2017) (Ye Jiao et al., 2015).
Synthesis and Characterization
The compound and its related derivatives are also notable in synthesis and characterization studies. Amani and Nematollahi (2012) conducted electrochemical syntheses and characterized new arylthiobenzazoles, showing the versatility and reactivity of these compounds in various chemical reactions. The study provides insights into the electrochemical behavior and potential applications of these synthesized compounds (Amani & Nematollahi, 2012).
Antimicrobial and Antileishmanial Activity
The derivatives of 5-(4-Hydroxy-benzylidene)-2-(4-o-tolyl-piperazin-1-yl)-thiazol-4-one have shown significant antimicrobial and antileishmanial activities. Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives with notable antimicrobial activity against various bacteria and fungi. Furthermore, Tahghighi et al. (2011) optimized the antileishmanial activity of piperazinyl-linked thiadiazoles, indicating the compound's potential in developing treatments for leishmaniasis (Patel et al., 2012) (Tahghighi et al., 2011).
Propiedades
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15-4-2-3-5-18(15)23-10-12-24(13-11-23)21-22-20(26)19(27-21)14-16-6-8-17(25)9-7-16/h2-9,14,25H,10-13H2,1H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGJVTZOCMBWTG-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)O)/S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2594085.png)
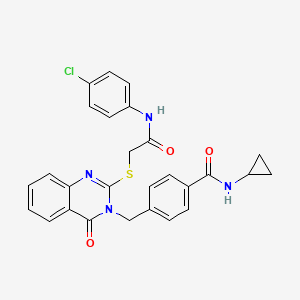
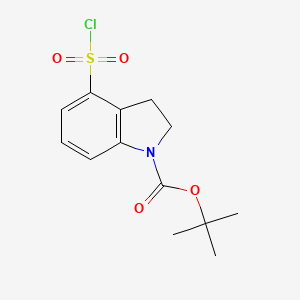
![2-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2594091.png)
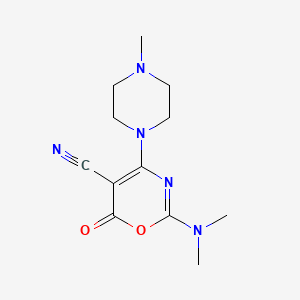
![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B2594094.png)



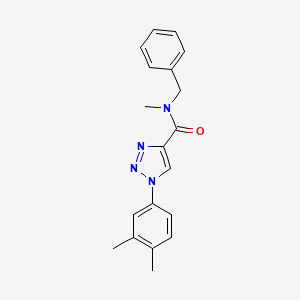
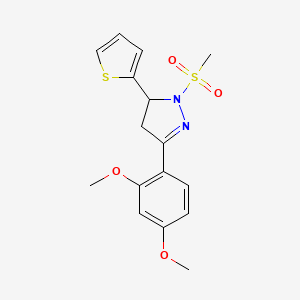
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2594101.png)

